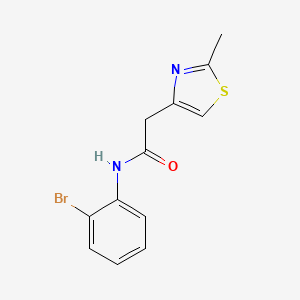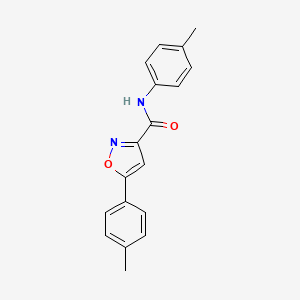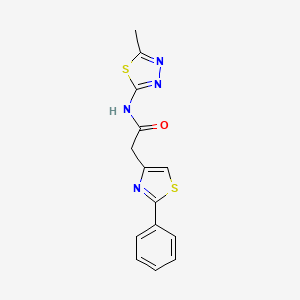![molecular formula C23H22ClN3O2S B11372937 2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11372937.png)
2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzylcarbamoyl Intermediate: This involves the reaction of benzylamine with a suitable carbonyl compound to form the benzylcarbamoyl group.
Thioether Formation: The benzylcarbamoyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Pyridine Ring Construction: The pyridine ring is constructed through a series of cyclization reactions involving the appropriate precursors.
Final Coupling: The final step involves coupling the pyridine ring with the benzylcarbamoyl-sulfanyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols or amines.
Scientific Research Applications
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with certain amino acids in proteins, further modulating their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}ACETIC ACID: This compound shares the benzylcarbamoyl and sulfanyl groups but lacks the pyridine ring and the chloro-substituted phenyl group.
N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE: This compound shares the pyridine ring and the chloro-substituted phenyl group but lacks the benzylcarbamoyl and sulfanyl groups.
Uniqueness
2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-N-(3-CHLOROPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylcarbamoyl, sulfanyl, and pyridine groups in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22ClN3O2S |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-15-11-16(2)26-23(21(15)22(29)27-19-10-6-9-18(24)12-19)30-14-20(28)25-13-17-7-4-3-5-8-17/h3-12H,13-14H2,1-2H3,(H,25,28)(H,27,29) |
InChI Key |
KBXGPNBFGVPRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC(=CC=C2)Cl)SCC(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide](/img/structure/B11372866.png)
![1,3-Dimethyl-5-[(1-phenyl-ethylamino)-methyl]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B11372867.png)

![5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11372884.png)
![2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11372885.png)
methanone](/img/structure/B11372891.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11372902.png)
![N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11372903.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11372910.png)
![2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11372913.png)
![N-(4-fluorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11372927.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B11372933.png)
